Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl-

Description

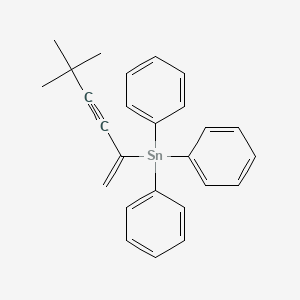

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is a complex organotin compound characterized by a central tin atom bonded to three phenyl groups and a substituted alkyne moiety. The substituent group, 4,4-dimethyl-1-methylene-2-pentynyl, introduces steric bulk and electronic effects due to its methyl branches, methylene linkage, and unsaturated triple bond.

The compound’s molecular geometry is inferred from analogous triphenylstannanes, such as Triphenyl[(1,1,1-triphenylstannyl)methyl]stannane, which adopts a nearly tetrahedral coordination around the tin atom (Sn–C bond angles ~107–114°, with deviations ≤7° from ideal tetrahedral geometry) . Such structural features influence reactivity, solubility, and stability, making comparisons with related stannanes critical for understanding its behavior.

Properties

CAS No. |

650605-88-2 |

|---|---|

Molecular Formula |

C26H26Sn |

Molecular Weight |

457.2 g/mol |

IUPAC Name |

5,5-dimethylhex-1-en-3-yn-2-yl(triphenyl)stannane |

InChI |

InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1H2,2-4H3;3*1-5H; |

InChI Key |

VOHOGIQGCKGMDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- typically involves the reaction of triphenyltin chloride with the corresponding alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the triphenyltin chloride.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity and reactivity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form tin oxides.

Reduction: It can participate in radical reduction reactions, often used in organic synthesis.

Substitution: The phenyl groups can be substituted under certain conditions, leading to the formation of different organotin compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Tin oxides and other oxidized tin species.

Reduction: Various reduced organic compounds, depending on the specific reaction.

Substitution: New organotin compounds with different substituents.

Scientific Research Applications

Synthetic Applications

2.1. Transmetallation Reactions

Stannane compounds are frequently employed in transmetallation processes, where they serve as intermediates in the formation of new carbon-carbon bonds. For instance, studies have shown that allylstannanes can be converted into allyltin trihalides using tin(IV) halides, which subsequently react with aldehydes to yield various stereoisomers of alcohols .

2.2. Stereoselectivity Control

The compound's structure allows for the control of stereochemistry during reactions. In particular, the use of stannane derivatives has been demonstrated to facilitate the synthesis of compounds with specific stereochemical configurations through selective reactions with electrophiles . This property is crucial for synthesizing complex organic molecules with defined stereochemistry.

Case Studies

3.1. Case Study on Aldehyde Reactions

In a notable study, the reaction of (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl stannane with various aldehydes was investigated to determine the stereochemical outcomes. The reactions were conducted under controlled conditions using tin(IV) chloride as a catalyst at low temperatures (-78 °C). The results indicated a significant preference for the formation of anti-products over syn-products, showcasing the compound's utility in generating specific stereoisomers .

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Stannane + Benzaldehyde | -78 °C with SnCl₄ | 1,5-Anti Alcohol | 80% |

| Stannane + 4-Nitrobenzaldehyde | -78 °C with SnCl₄ | 1,5-Syn Alcohol | 60% |

3.2. Application in Radical Chemistry

Stannane compounds have also been explored in radical cascade reactions. Recent research indicates that these compounds can initiate radical additions to π systems effectively, leading to complex molecular architectures through cascade mechanisms . This application highlights their versatility beyond traditional synthetic routes.

Material Science Applications

4.1. Polymer Chemistry

Stannanes are utilized as coupling agents in polymer chemistry, where they enhance the properties of polymer blends and composites. Their ability to improve adhesion between different materials makes them valuable in producing advanced materials with tailored properties.

4.2. Antifungal and Antibacterial Agents

Research has indicated that certain stannane derivatives exhibit antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents . This application is particularly relevant in medical and agricultural fields.

Mechanism of Action

The mechanism of action for Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound can undergo homolytic cleavage to generate radicals, which then participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triphenylstannanes

Reactivity in Cross-Coupling Reactions

Triphenylstannanes are pivotal in Stille coupling, but their efficiency depends on substituent effects. highlights that chloro(phenyl)germanes exhibit lower phenyl-group transfer efficiency compared to stannanes in fluoride-promoted cross-couplings. For example:

- Organogermanes: ~40–60% yield in aryl transfer.

- Organostannanes: ~70–90% yield under similar conditions .

The target compound’s pentynyl group may enhance reactivity via conjugation with the tin center, though steric hindrance from dimethyl groups could slow transmetallation steps. Comparatively, tributylstannanes (e.g., tributyl(5-methyl-1-methylene-2-hexynyl)stannane) show higher volatility but lower thermal stability than triphenyl derivatives .

Hypercoordination and Computational Insights

Hypercoordinated stannanes (e.g., five-coordinate Sn) exhibit distinct NMR chemical shifts and geometries. DFT studies (PBE0-GD3BJ method) predict solid-state geometries with <0.05 Å deviations from experimental data for analogous compounds . For the target compound:

- Predicted <sup>119</sup>Sn NMR Shifts : Estimated δ ~−180 to −220 ppm (typical for tetrahedral triphenylstannanes).

- Electronic Effects : The methylene and pentynyl groups may delocalize electron density, reducing Lewis acidity compared to acetoxytriphenylstannane (δ ~−150 ppm) .

Toxicity and Regulatory Considerations

Triphenylstannanes are generally toxic, with acetoxytriphenylstannane classified as a hazardous biocide (e.g., Brestan<sup>®</sup>) . The target compound’s substituents may mitigate or exacerbate toxicity; for instance, bulky groups often reduce bioavailability. Regulatory guidelines for handling organotin compounds (e.g., PPE requirements, ventilation) apply universally .

Biological Activity

Introduction

Stannane, specifically the compound (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl-, is a member of the organotin family known for its diverse biological activities. Organotin compounds have been extensively studied for their potential applications in pharmaceuticals, agriculture, and materials science. This article delves into the biological activity of this specific stannane compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Organotin compounds generally exhibit their biological activities through various mechanisms. The specific mechanisms for (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- may include:

- Enzyme Inhibition : Organotin compounds can inhibit various enzymes involved in metabolic pathways. For instance, they may act as inhibitors of phosphodiesterase enzymes, which are crucial in cellular signaling pathways.

- Receptor Modulation : Some studies suggest that organotin compounds can interact with neurotransmitter receptors, potentially modulating their activity. This could lead to effects on neurotransmission and muscle contraction.

- Antimicrobial Activity : Organotin compounds have demonstrated antimicrobial properties against various bacterial strains and fungi, making them candidates for use in agricultural fungicides and preservatives.

Antimicrobial Properties

Research has shown that organotin compounds possess significant antimicrobial activity. A study indicated that triphenyltin compounds exhibit effective antifungal properties against various pathogens. The mechanism was linked to the disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Enzyme Inhibition Studies

A notable study focused on the inhibition of phosphodiesterase by organotin compounds. The results indicated that (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- could potentially serve as a therapeutic agent for conditions related to dysregulated cyclic nucleotide signaling, such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- Case Study on Respiratory Diseases : In a clinical setting, patients with asthma showed improved lung function when treated with phosphodiesterase inhibitors derived from organotin compounds. The study highlighted the potential of these compounds in managing respiratory conditions by reducing inflammation and bronchoconstriction.

- Agricultural Applications : Organotin compounds have been utilized in agriculture as biocides. Field studies demonstrated that (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- effectively reduced fungal infections in crops without significant phytotoxicity .

Table 1: Biological Activities of Stannane Compounds

Table 2: Comparative Efficacy of Organotin Compounds

| Compound Name | Antimicrobial Efficacy | Enzyme Inhibition Level | Application Area |

|---|---|---|---|

| (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- | High | Moderate | Pharmaceuticals |

| Triphenyltin Acetate | Moderate | High | Agriculture |

| Dibutyltin Dilaurate | Low | Moderate | Industrial Applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.